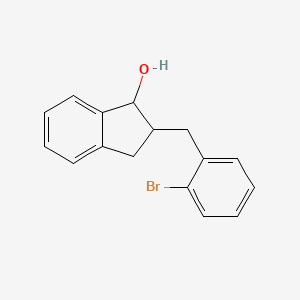

2-(2-Bromophenyl)-indan-1-ol

Description

Significance of Indane and Indanol Scaffolds in Synthetic Chemistry

The indane ring system, consisting of a fused benzene (B151609) and cyclopentane (B165970) ring, and its hydroxylated counterpart, indanol, are fundamental scaffolds in the development of a wide array of chemical entities. nih.gov Their structural rigidity and the ability to be substituted on both the aromatic and aliphatic portions allow for the systematic exploration of structure-activity relationships, a cornerstone of medicinal chemistry. researchgate.net This has led to the incorporation of the indane framework into several commercial drugs. researchgate.net

Beyond pharmaceuticals, indanol derivatives, particularly chiral 1-amino-2-indanols, are pivotal as chiral auxiliaries and ligands in asymmetric catalysis. mdpi.comontosight.ai The defined stereochemistry of these compounds allows for the effective transfer of chirality in a variety of chemical transformations, leading to the synthesis of enantiomerically pure products. The aminoindanol (B8576300) core, for instance, is a key component in bifunctional organocatalysts that can activate substrates through a network of hydrogen bonds. beilstein-journals.org

The versatility of the indane and indanol scaffolds is further highlighted by their presence in natural products and their use as intermediates in the synthesis of complex molecular architectures. tudublin.ieresearchgate.netresearchgate.net The functionalization of the indane core continues to be an active area of research, aiming to develop novel compounds with unique biological and chemical properties. tudublin.iemdpi.com

Overview of Advanced Synthetic Approaches to Indanol Derivatives

The synthesis of indanol derivatives has been a subject of extensive research, leading to the development of numerous synthetic strategies. These methods often focus on the construction of the five-membered ring and the introduction of desired stereochemistry.

One common approach involves the intramolecular Friedel-Crafts acylation of 3-arylpropanoic acids or their corresponding acid chlorides. nih.govbeilstein-journals.org This method allows for the direct formation of the indanone precursor, which can then be reduced to the corresponding indanol. Microwave-assisted syntheses have been shown to accelerate these reactions. nih.govbeilstein-journals.org

Another powerful strategy is the Nazarov cyclization , an electrocyclic reaction of divinyl ketones to form cyclopentenones, which can be further elaborated to indanones and indanols. nih.govbeilstein-journals.org This method has been successfully applied to the synthesis of various substituted indanones, including those with bromo substituents. nih.govbeilstein-journals.org

For the asymmetric synthesis of indanols, methods involving chiral catalysts are paramount. Oxazaborolidine-catalyzed asymmetric borane (B79455) reduction of indanones is a well-established method for producing enantiomerically enriched indanols. researchgate.net Similarly, rhodium-catalyzed asymmetric intramolecular 1,4-addition reactions have been employed for the enantioselective synthesis of chiral 3-aryl-1-indanones. organic-chemistry.org

Palladium-catalyzed reactions, such as the Heck reaction , have also been utilized to construct the indanone framework. researchgate.netpsu.eduacs.org For instance, the intramolecular Heck-type cyclization of 1-(o-bromophenyl)-substituted allylic alcohols can yield 2-substituted-1-indanones. researchgate.netpsu.edu

The table below summarizes some of the key synthetic approaches to indanol derivatives.

| Synthetic Approach | Description | Key Features |

| Intramolecular Friedel-Crafts Acylation | Cyclization of 3-arylpropanoic acid derivatives to form an indanone. nih.govbeilstein-journals.org | Direct, often high-yielding. |

| Nazarov Cyclization | Electrocyclic ring closure of divinyl ketones. nih.govbeilstein-journals.org | Forms cyclopentenone ring, versatile for substituted indanones. |

| Asymmetric Reduction | Enantioselective reduction of indanones using chiral catalysts. researchgate.net | Provides access to enantiomerically pure indanols. |

| Palladium-Catalyzed Cyclization | Intramolecular Heck-type reactions to form the indane ring system. psu.eduacs.org | Effective for constructing functionalized indanones. |

Contextualization of Halogenated Phenyl Substituents in Indanol Synthesis

The introduction of halogen substituents, such as bromine, onto the phenyl ring of the indanol scaffold plays a crucial role in both synthetic strategy and the modulation of the molecule's properties. Halogen atoms can significantly influence the electronic nature of the aromatic ring and provide a handle for further chemical transformations. mdpi.comresearchgate.net

In the context of synthesis, a bromine substituent on the phenyl ring is often introduced to facilitate cross-coupling reactions, such as the Suzuki or Heck reactions. acs.org This allows for the straightforward installation of various aryl or alkyl groups, enabling the creation of a diverse library of indanol derivatives. For example, the synthesis of 2,3-substituted indanones can be achieved through a rhodium-catalyzed tandem carborhodium/cyclization of substrates containing a halogenated aryl group. organic-chemistry.org The presence of a bromine atom is also key in palladium-catalyzed intramolecular cyclizations to form the indanone ring, as seen in the synthesis of 2-substituted-1-indanones from o-bromophenyl-containing precursors. researchgate.netpsu.edu

The compound 2-(2-Bromophenyl)-indan-1-ol aablocks.com exemplifies the strategic placement of a halogenated phenyl group. The ortho-bromophenyl substituent not only influences the steric and electronic properties of the indanol core but also serves as a versatile functional group for subsequent synthetic modifications, making it a valuable intermediate in the synthesis of more complex molecules.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[(2-bromophenyl)methyl]-2,3-dihydro-1H-inden-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15BrO/c17-15-8-4-2-6-12(15)10-13-9-11-5-1-3-7-14(11)16(13)18/h1-8,13,16,18H,9-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRXHJOZWPYIAGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C2=CC=CC=C21)O)CC3=CC=CC=C3Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 2 Bromophenyl Indan 1 Ol

Retrosynthetic Analysis of 2-(2-Bromophenyl)-indan-1-ol

Retrosynthetic analysis is a technique used to plan a synthesis by mentally working backward from the target molecule to simpler, commercially available starting materials. amazonaws.com This process involves breaking key bonds, known as disconnections, and converting functional groups to simplify the structure. amazonaws.comimperial.ac.uk

For this compound, a primary strategic disconnection involves the C-C bond between the indane core at the C2 position and the 2-bromophenyl group. This disconnection simplifies the target into two key fragments: an indane-based component and a bromophenyl component. The idealized, charged fragments resulting from this disconnection are known as synthons.

Another powerful retrosynthetic step is a functional group interconversion (FGI), which simplifies the synthesis planning. In this case, the secondary alcohol at C1 can be retrosynthetically oxidized to a ketone. This transforms the target molecule into a precursor, 2-(2-bromophenyl)-1-indanone. This precursor is often easier to assemble because the chemistry of ketones and their α-positions is well-established.

Further disconnections on the 2-(2-bromophenyl)-1-indanone intermediate would again target the C2-aryl bond, leading to synthons such as an indanone enolate (a nucleophile) and a bromobenzene (B47551) derivative (an electrophile). An alternative and more fundamental disconnection breaks down the five-membered ring of the indanone core itself, leading back to a 3-arylpropionic acid derivative. researchgate.netnih.gov

Functional group interconversions (FGIs) are crucial for simplifying synthetic routes by converting one functional group into another. fiveable.mesolubilityofthings.com In the retrosynthesis of this compound, the most significant FGI is the conceptual conversion of the C1 hydroxyl group back to a carbonyl group.

Target Molecule → Precursor

This compound → 2-(2-Bromophenyl)-indan-1-one

This transformation is a retrosynthetic oxidation. In the forward synthesis, this corresponds to the reduction of the ketone to form the desired alcohol. solubilityofthings.com Planning the synthesis around the indanone intermediate is advantageous because it allows for the robust and well-documented methods of indanone core formation to be utilized. nih.gov

Forward Synthesis Strategies for Indanol Derivatives

Based on the retrosynthetic analysis, the most common forward synthesis strategies for indanol derivatives like the target compound proceed through an indanone intermediate. This approach involves first constructing the bicyclic ketone core and then performing the necessary modifications.

The general strategy involves two main stages:

Synthesis of a substituted 1-indanone (B140024).

Reduction of the carbonyl group to a hydroxyl group.

For the target molecule, the key intermediate is an indanone. The core of this strategy lies in the formation of the indanone ring system itself, which is typically achieved through intramolecular cyclization reactions. nih.govmdpi.comnih.gov

The formation of the indanone core is a critical step. One of the most prevalent methods is the intramolecular Friedel-Crafts acylation of 3-arylpropionic acids or their corresponding acyl chlorides. mdpi.comresearchgate.net This reaction forms the five-membered ring by creating a new carbon-carbon bond between the aromatic ring and the acyl group.

A direct route to an indanone skeleton involves the intramolecular dehydrative cyclization of a 3-arylpropionic acid. mdpi.com In the context of the target molecule, a plausible precursor is 3-(2-bromophenyl)propionic acid . This precursor would cyclize to form 4-bromo-1-indanone. While this specific example leads to bromine on the aromatic part of the indane core rather than on the C2 substituent, the underlying chemical principle of cyclizing a 3-arylpropionic acid is a fundamental and widely used method for creating the indanone ring system. solubilityofthings.comnih.gov

The direct cyclization of 3-arylpropionic acids often requires strong acids and/or high temperatures. Various catalytic systems have been developed to facilitate this transformation. nih.govmdpi.com

Table 1: Conditions for Intramolecular Friedel-Crafts Cyclization of 3-Arylpropionic Acids

| Catalyst/Reagent | Temperature | Yield | Notes |

| Polyphosphoric Acid (PPA) | Varies | Good (60-90%) | A common and effective reagent for this type of cyclization. nih.gov |

| Sulfuric Acid | 140 °C | Low (27%) | Used in early syntheses of unsubstituted 1-indanone. nih.gov |

| n-BuLi | -100 °C | High (76%) | Used for the cyclization of 3-(2-bromophenyl)propionic acid to unsubstituted 1-indanone. nih.gov |

| Tb(OTf)₃ | 250 °C | Up to 74% | Effective for arylpropionic acids, including those with deactivating halogen substituents. researchgate.netnih.gov |

| Trifluoromethanesulfonic acid (TfOH) | 80-110 °C | Excellent (100%) | A superacid catalyst, often used with microwave assistance for rapid and high-yield reactions. mdpi.comnih.gov |

Once the appropriate indanone is synthesized (in this case, 1-indanone), the 2-(2-bromophenyl) substituent would be introduced, typically via an α-arylation reaction, followed by the reduction of the ketone to yield the final product, this compound.

Approaches via Indanone Intermediates

Cyclization Reactions for Indanone Core Formation

Nazarov Reactions

The Nazarov cyclization is a powerful method for the synthesis of cyclopentenones, which can serve as precursors to the indanone core. wikipedia.orgrsc.org This reaction involves the acid-catalyzed 4π-electrocyclic ring closure of a divinyl ketone. wikipedia.orgorganic-chemistry.org In the context of synthesizing a precursor for this compound, a chalcone (B49325) (1,3-diaryl-2-propen-1-one) bearing a 2-bromophenyl group can be employed.

The reaction is typically promoted by a Lewis acid or a protic acid. wikipedia.org The mechanism initiates with the activation of the ketone by the acid catalyst, leading to the formation of a pentadienyl cation. This intermediate then undergoes a conrotatory 4π-electrocyclization to form an oxyallyl cation, which, after a proton loss and tautomerization, yields the cyclopentenone product. wikipedia.org For instance, chalcones can be cyclized in the presence of trifluoroacetic acid (TFA) to yield indanones. beilstein-journals.org Microwave-assisted Nazarov cyclizations have been shown to significantly reduce reaction times. beilstein-journals.org

| Reaction | Reactant Type | Key Reagents | Product Type | Reference |

| Nazarov Cyclization | Chalcone | Trifluoroacetic Acid (TFA) | Indanone | beilstein-journals.org |

Once the 2-(2-bromophenyl)-indan-1-one is synthesized via the Nazarov cyclization, it can be subsequently reduced to the target compound, this compound.

Reduction of 2-(2-Bromophenyl)-indanone Precursors

The conversion of 2-(2-bromophenyl)-indan-1-one to this compound is a standard reduction of a ketone to a secondary alcohol. Various reducing agents can be employed for this transformation. For stereoselective syntheses, asymmetric reduction methods are particularly valuable.

Asymmetric transfer hydrogenation (ATH) has proven to be a powerful technique for the asymmetric reduction of ketones to furnish enantioenriched alcohols. nih.gov This method typically uses a hydrogen source like formic acid (FA) in combination with an amine base such as triethylamine (B128534) (TEA) and a chiral transition metal catalyst. The nature of the substituent at the 3-position of the indanone can influence whether the process proceeds with dynamic kinetic resolution (DKR), allowing for high yields and enantioselectivity of a single diastereomer. nih.gov For 3-aryl-1-indanones, the reduction can yield both cis and trans indanols, and the stereochemical outcome is highly dependent on the catalyst and reaction conditions. nih.gov

Commonly used reagents for the non-asymmetric reduction of indanones to indanols include sodium borohydride (B1222165) (NaBH₄) and K-selectride, the latter often favoring the formation of 1,3-syn indanols. nih.gov

| Method | Precursor | Key Reagents/Catalysts | Product | Key Feature | Reference |

| Asymmetric Transfer Hydrogenation | 3-Aryl-1-indanone | Chiral Ru or Rh catalyst, FA/TEA | Enantioenriched 3-Aryl-1-indanol | Dynamic Kinetic Resolution | nih.gov |

| Ketone Reduction | 3-Aryl-1-indanone | NaBH₄ or K-Selectride | 3-Aryl-1-indanol | General reduction, stereoselectivity varies | nih.gov |

Direct Approaches to Indanol Structures

Direct approaches aim to construct the indanol framework in a more convergent manner, often establishing the stereochemistry at the alcohol center during the cyclization process.

Palladium-Catalyzed Cyclization Reactions

Palladium-catalyzed reactions are central to modern organic synthesis, and intramolecular cyclizations represent a highly effective strategy for constructing carbocyclic and heterocyclic frameworks. wikipedia.orgdivyarasayan.org The intramolecular Mizoroki-Heck reaction, in particular, is a powerful tool for forming carbon-carbon bonds. nih.govchim.it

The intramolecular Mizoroki-Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene tethered to the same molecule. wikipedia.org This reaction is a cornerstone for the synthesis of complex cyclic systems, including the indane core. The process typically begins with the oxidative addition of a palladium(0) catalyst to the aryl halide (e.g., a 2-bromophenyl group). The resulting organopalladium(II) species then undergoes an intramolecular migratory insertion with the tethered alkene, forming a new carbon-carbon bond and a σ-alkylpalladium(II) intermediate. The reaction cycle is completed by β-hydride elimination, which forms the product and regenerates the palladium(0) catalyst. wikipedia.org The control of the β-hydride elimination step is crucial as it allows for the generation of tertiary and quaternary stereocenters. chim.it

A highly efficient and elegant approach to chiral indanols involves a one-pot sequence combining an enantioselective allylboration with a Mizoroki-Heck cyclization. acs.orgnih.gov This strategy has been successfully applied to the synthesis of optically active 1-alkyl-3-methyleneindan-1-ols from 2-bromoaryl ketones. acs.org

The process starts with the Brønsted acid-catalyzed asymmetric allylboration of a 2-bromoaryl ketone. A chiral BINOL-derived phosphoric acid can be used to induce high enantioselectivity in this step, forming a chiral tertiary homoallylic alcohol. acs.orgnih.gov Without isolation, a palladium catalyst is then introduced to effect an intramolecular Mizoroki-Heck cyclization. The palladium catalyst inserts into the carbon-bromine bond, and the subsequent intramolecular reaction with the newly installed allyl group closes the five-membered ring to form the 3-methyleneindan-1-ol product. acs.org This one-pot method is scalable and provides access to either enantiomer of the product by selecting the appropriate enantiomer of the chiral Brønsted acid catalyst. acs.org

| Step | Substrate | Catalyst/Reagent | Intermediate/Product | Reference |

| 1. Allylboration | 2-Bromoaryl ketone | Chiral BINOL derivative, Allylboronate | Chiral homoallylic alcohol | acs.orgnih.gov |

| 2. Mizoroki-Heck Cyclization | Chiral homoallylic alcohol | Palladium catalyst | 1-Alkyl-3-methyleneindan-1-ol | acs.orgnih.gov |

This sequence yields highly functionalized scaffolds that can be further transformed, for example, into optically active diols and amino alcohols. nih.gov

The oxidative Heck reaction, also known as the Fujiwara-Moritani reaction, offers an alternative pathway that circumvents the need for pre-halogenated aryl substrates by utilizing direct C-H activation. pitt.edunih.gov In an intramolecular context, this reaction can be used to synthesize cyclic structures. The catalytic cycle typically involves a palladium(II) catalyst which coordinates to the alkene. This is followed by intramolecular electrophilic attack of the palladium on an electron-rich C-H bond of the arene (are-ne palladation), forming a palladacycle intermediate. Subsequent reductive elimination forms the C-C bond of the product and a palladium(0) species. An oxidant is required to regenerate the active palladium(II) catalyst to complete the catalytic cycle. pitt.edu

While this method has been demonstrated for the synthesis of functionalized benzofurans and dihydrobenzofurans, the principles are applicable to the formation of indane skeletons. pitt.edunih.gov The reaction proceeds through a typical aza-Wacker reaction mechanism when a nitrogen nucleophile is involved, forging a new C-N bond with oxygen as the terminal oxidant. nih.gov The development of enantioselective variants of the intramolecular oxidative Heck reaction is an active area of research. researchgate.net

Grignard Reactions and Related Organometallic Additions

Grignard reactions and other organometallic additions represent a fundamental and widely used method for the formation of alcohols through the creation of new carbon-carbon bonds. libretexts.orglibretexts.org This approach is highly effective for the synthesis of this compound. The core of this strategy involves the nucleophilic attack of an organometallic reagent on the electrophilic carbonyl carbon of an indanone precursor. libretexts.org

The primary pathway involves the reaction of 1-indanone with a pre-formed Grignard reagent, (2-bromophenyl)magnesium bromide. This reagent is typically prepared by reacting 1,2-dibromobenzene (B107964) with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), which stabilizes the organometallic complex. libretexts.orgmissouri.edu

The mechanism proceeds in two key stages:

Nucleophilic Addition: The (2-bromophenyl)magnesium bromide acts as a potent nucleophile, attacking the carbonyl carbon of 1-indanone. This leads to the formation of a tetrahedral intermediate, a magnesium alkoxide salt. missouri.edu

Acidic Work-up: The intermediate salt is then hydrolyzed by treatment with a mild aqueous acid, such as ammonium (B1175870) chloride solution, to protonate the alkoxide and yield the final product, this compound. missouri.edu

The reaction must be conducted under strictly anhydrous conditions, as Grignard reagents are highly basic and will react with any protic source, including water, which would quench the reagent and prevent the desired reaction. libretexts.orgmissouri.edu

| Reactant 1 | Reactant 2 | Key Conditions | Intermediate | Product |

| 1-Indanone | (2-Bromophenyl)magnesium bromide | Anhydrous ether (THF or Et₂O) | Magnesium alkoxide salt | This compound |

| 1,2-Dibromobenzene | Magnesium (Mg) | Anhydrous ether | N/A | (2-Bromophenyl)magnesium bromide |

This interactive table summarizes the reactants and conditions for the Grignard synthesis.

Related organometallic reagents, such as organolithium compounds, can also be employed in a similar fashion. libretexts.org Furthermore, the diastereoselectivity of the addition can sometimes be controlled by the choice of reagents and reaction conditions, although this often results in a racemic mixture unless chiral auxiliaries or catalysts are used. The use of cerium(III) chloride (CeCl₃) as an additive (the Luche reduction conditions) can sometimes improve the efficiency of Grignard additions to enolizable ketones by increasing the nucleophilicity of the organometallic reagent relative to its basicity. nih.gov

Reactions Involving Bromohydrin Formation

Bromohydrin formation is a classic method in organic chemistry for the synthesis of β-bromo alcohols. masterorganicchemistry.com In the context of the indane scaffold, this methodology is crucial for producing key intermediates like 2-bromo-indan-1-ol, which can then be further functionalized.

A direct route to a bromohydrin on the indane framework involves the hydrolysis of 1,2-dibromoindane (B8583229). google.comgoogle.com This precursor can be synthesized by the bromination of indene (B144670). The subsequent hydrolysis converts the dibromide into trans-2-bromoindan-1-ol. google.com

The process can be performed in a continuous manner where indene is first brominated to produce 1,2-dibromoindane, and the resulting mixture is then hydrolyzed without isolating the intermediate. google.com The reaction conditions for the hydrolysis step typically involve mixing 1,2-dibromoindane with water at temperatures ranging from room temperature to 100°C, with an optimal range often being 50-80°C. google.com

The mechanism of this hydrolysis is thought to proceed through the formation of a bromonium ion intermediate. The bromine atom at the 1-position is removed, generating a carbocation that is stabilized by the adjacent bromine atom, forming a cyclic bromonium ion. Water then acts as a nucleophile, attacking the carbocationic center at the 2-position from the side opposite to the bromine, resulting in an anti-addition product, the trans-2-bromoindan-1-ol. google.com

This trans-2-bromoindan-1-ol is a valuable intermediate. To arrive at the target compound, this compound, a subsequent cross-coupling reaction, such as a Suzuki or Stille coupling, would be required to introduce the 2-bromophenyl group at the C-2 position by displacing the bromine atom.

| Starting Material | Reagent | Key Conditions | Intermediate | Product |

| 1,2-Dibromoindane | Water (H₂O) | Heat (50-80°C) | Bromonium ion | trans-2-Bromoindan-1-ol |

| Indene | Bromine (Br₂) | Inert solvent | N/A | 1,2-Dibromoindane |

This interactive table outlines the hydrolysis of 1,2-dibromoindane.

Multi-component and Cascade Reactions

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that incorporates substantial parts of all starting materials. nih.govrug.nl Cascade reactions, similarly, involve a sequence of intramolecular reactions that occur sequentially without the need to isolate intermediates. nih.gov These approaches offer significant advantages in terms of atom economy, reduced waste, and operational simplicity.

While a specific, documented multi-component or cascade reaction for the direct synthesis of this compound is not prominently reported, the principles of these reactions can be applied to construct the core indanol structure. For instance, a cascade reaction could be designed starting from an appropriately substituted o-alkynylbenzaldehyde. acs.org A hypothetical cascade might involve:

An initial reaction, such as an aldol (B89426) addition or a Michael addition, to form a linear precursor.

A subsequent intramolecular cyclization (e.g., 5-exo-dig) to form the five-membered ring of the indane system. acs.org

For example, a reaction between an o-(alkynyl)benzaldehyde and a nucleophile could initiate a cascade that forms the indane ring and installs the hydroxyl group in a single, orchestrated sequence. The 2-bromophenyl substituent would need to be incorporated into one of the starting materials.

The development of novel MCRs and cascade reactions remains an active area of research, and such a strategy could provide a highly efficient route to 2-aryl-indan-1-ols.

Role of Catalysts in Reaction Efficiency

Catalysis is paramount in modern organic synthesis for enhancing reaction rates, improving yields, and controlling selectivity. The synthesis of this compound and its precursors can be significantly improved through the use of various types of catalysts.

Transition metals are exceptionally versatile catalysts for forming carbon-carbon and carbon-heteroatom bonds. mdpi.com

Palladium (Pd): Palladium catalysis is particularly relevant for the synthesis of 2-aryl indane derivatives. The Suzuki-Miyaura cross-coupling reaction is a powerful method for this purpose. mdpi.comresearchgate.net A plausible and highly efficient route to this compound would involve the coupling of trans-2-bromoindan-1-ol (synthesized via bromohydrin formation) with (2-bromophenyl)boronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂) and a base. This reaction would directly form the C2-aryl bond. Ligand-free palladium catalysis has also been shown to be highly efficient for the synthesis of related aryl-substituted indanones, which are direct precursors to indanols. researchgate.net

Copper (Cu): Copper catalysts are often used in coupling reactions and can be involved in the synthesis of aryl-substituted heterocycles. researchgate.net For instance, copper-catalyzed reactions can be used in the formation of C-N and N-N bonds in cascade sequences leading to complex nitrogen-containing heterocycles, demonstrating their utility in bond formation under oxidative conditions. researchgate.net

Rhodium (Rh): Rhodium catalysts are well-known for their role in C-H activation and annulation reactions. nih.gov A rhodium-catalyzed process could potentially be used to construct the indane ring system itself through a cyclization reaction.

The choice of metal, ligand, and reaction conditions is crucial for achieving high efficiency and selectivity in these transformations.

| Catalyst Type | Reaction Example | Role of Catalyst | Relevance to Synthesis |

| Palladium (Pd) | Suzuki-Miyaura Coupling | Catalyzes C-C bond formation between an organoboron compound and an organic halide. | Introduction of the 2-bromophenyl group onto the indane skeleton. researchgate.net |

| Copper (Cu) | Oxidative Cyclization | Facilitates oxidative C-N and N-N bond formation in tandem sequences. researchgate.net | Potential use in cascade reactions to build related heterocyclic systems. |

| Rhodium (Rh) | C-H Activation/Annulation | Activates C-H bonds for direct functionalization and ring formation. nih.gov | Potential for constructing the indane ring system or direct arylation. |

This interactive table summarizes the roles of various transition metal catalysts.

Brønsted acid catalysis involves the use of a proton donor to accelerate a reaction. youtube.com These catalysts function by activating electrophiles, typically by protonating a carbonyl or imine group, which lowers the energy of the transition state for nucleophilic attack. youtube.commpg.de

In the synthesis of this compound, Brønsted acids can play several roles:

Activation of Carbonyls: In a Grignard-type addition to 1-indanone, while not typically catalyzed by Brønsted acids due to their incompatibility with the organometallic reagent, related additions of less basic nucleophiles can be facilitated.

Cyclization Reactions: Brønsted acids are effective catalysts for intramolecular hydroalkoxylation of olefins, which can be a key step in forming cyclic ethers and could be adapted for forming the indane ring via cyclization of an unsaturated precursor. mpg.de

Isomerization and Rearrangements: Acidic conditions can promote the removal of a hydroxyl group to form a carbocation intermediate, which can be involved in isomerization or subsequent reactions. google.com

The use of chiral Brønsted acids has also emerged as a powerful tool for enantioselective synthesis, allowing for the creation of chiral centers with high stereocontrol. mpg.denih.gov

Organocatalysis

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a valuable alternative to metal-based catalysts. This approach utilizes small organic molecules to catalyze chemical transformations with high levels of stereoselectivity. In the context of synthesizing this compound, organocatalysis can be strategically employed for the enantioselective reduction of the corresponding ketone precursor, 2-(2-bromophenyl)-indan-1-one. This method is advantageous due to the typically mild reaction conditions, the stability of the catalysts to air and moisture, and the reduced risk of heavy metal contamination in the final product.

Two prominent classes of organocatalysts are particularly well-suited for the asymmetric reduction of ketones: bifunctional thiourea-amine catalysts and chiral phosphoric acids. These catalysts operate through distinct but effective mechanisms to deliver the chiral alcohol with high enantiomeric excess.

Bifunctional Thiourea-Amine Catalysis

Bifunctional thiourea-amine organocatalysts are designed to activate both the reducing agent and the ketone substrate simultaneously. The thiourea (B124793) moiety acts as a hydrogen-bond donor, coordinating to and activating the carbonyl group of the ketone, making it more susceptible to nucleophilic attack. Concurrently, the amine group on the catalyst interacts with the reducing agent, such as catecholborane, forming a reactive boronate-amine complex. This dual activation within the chiral environment of the catalyst directs the hydride transfer to one face of the ketone, leading to the formation of a specific enantiomer of the alcohol. nih.govacs.org

The general mechanism involves the formation of a ternary complex between the catalyst, the ketone, and the borane (B79455) reducing agent. The stereochemical outcome of the reaction is dictated by the specific stereoisomer of the catalyst used, which creates a well-defined chiral pocket for the hydride transfer to occur.

Chiral Phosphoric Acid Catalysis

Chiral phosphoric acids (CPAs) are another important class of organocatalysts capable of mediating the enantioselective reduction of ketones. Derived from BINOL (1,1'-bi-2-naphthol), these catalysts possess a Brønsted acidic proton that can activate the ketone by protonating the carbonyl oxygen. This activation enhances the electrophilicity of the carbonyl carbon. The reducing agent, often a Hantzsch ester or a similar dihydropyridine (B1217469) derivative, is then delivered to the activated ketone. scispace.comsemanticscholar.org

The chiral backbone of the phosphoric acid creates a sterically hindered environment around the active site. This chirality influences the orientation of the substrates within the transition state, ensuring that the hydride is delivered to a specific face of the ketone, thus achieving high enantioselectivity. The bulky substituents on the BINOL scaffold are crucial for creating the necessary steric hindrance to control the stereochemical outcome.

Research Findings

While specific studies on the organocatalytic reduction of 2-(2-bromophenyl)-indan-1-one are not extensively documented, the efficacy of these methods on structurally similar aryl ketones provides a strong basis for their application. Research has demonstrated that both bifunctional thiourea-amine catalysts and chiral phosphoric acids can achieve high yields and excellent enantioselectivities in the reduction of a wide array of ketone substrates.

For instance, the reduction of various acetophenones and other aryl-alkyl ketones using bifunctional thiourea-amine catalysts with catecholborane has been reported to yield the corresponding secondary alcohols with enantiomeric excesses often exceeding 90%. nih.govacs.org Similarly, chiral phosphoric acid-catalyzed transfer hydrogenations of ketones using Hantzsch esters have also proven to be highly effective, affording chiral alcohols with excellent stereocontrol. scispace.comsemanticscholar.org

Based on these precedents, a hypothetical organocatalytic synthesis of this compound would involve the reaction of 2-(2-bromophenyl)-indan-1-one with a suitable hydride source in the presence of a chiral organocatalyst. The choice of catalyst and reaction conditions would be critical in achieving the desired stereoisomer of the final product with high purity.

Below is a data table summarizing representative results for the organocatalytic reduction of ketones analogous to 2-(2-bromophenyl)-indan-1-one, illustrating the potential of these methods.

| Catalyst Type | Ketone Substrate | Reducing Agent | Catalyst Loading (mol%) | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |

| Bifunctional Thiourea-Amine | Acetophenone | Catecholborane | 10 | Toluene | -46 | 88 | 98 | nih.govacs.org |

| Bifunctional Thiourea-Amine | 2-Acetylnaphthalene | Catecholborane | 10 | Toluene | -46 | 95 | 96 | nih.gov |

| Chiral Phosphoric Acid | 1-Tetralone | Hantzsch Ester | 5 | Toluene | 25 | 92 | 94 | scispace.comsemanticscholar.org |

| Chiral Phosphoric Acid | 2-Chloroacetophenone | Hantzsch Ester | 5 | Dichloromethane | 0 | 95 | 91 | scispace.com |

Stereoselective Synthesis of 2 2 Bromophenyl Indan 1 Ol

Asymmetric Synthesis Methodologies

Asymmetric synthesis encompasses a variety of strategies to induce chirality in a molecule. researchgate.net For the synthesis of indanol derivatives, a common precursor is the corresponding indanone. The asymmetric reduction of 2-substituted-1-indanones is a key step to produce the desired 2-substituted-1-indanols. rsc.org Chiral transition metal catalysts, such as those based on Ruthenium (Ru) and Rhodium (Rh), have been effectively used in asymmetric transfer hydrogenation (ATH) reactions. rsc.org These reactions typically utilize a hydrogen source like a formic acid/triethylamine (B128534) (HCOOH/Et3N) mixture to reduce the ketone to an alcohol with high stereoselectivity. rsc.org

Another approach involves the use of chiral auxiliaries. These are chiral molecules that are temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. After the desired stereocenter is created, the auxiliary is removed. For instance, enantiomerically pure cis-1-aminoindan-2-ol, a related indanol derivative, has been synthesized using baker's yeast for the stereoselective reduction of a ketone precursor. nih.gov This biocatalytic method can offer high enantiomeric excess (ee) and diastereomeric excess (de). nih.gov

Organocatalysis also presents a powerful tool for asymmetric synthesis. Chiral organocatalysts, which are small organic molecules, can effectively catalyze enantioselective transformations. For example, bifunctional organocatalysts have been employed in the enantioselective bromination of axially chiral cyanoarenes, demonstrating the potential of organocatalysis in creating chiral molecules. rsc.orgnih.gov

Diastereoselective Approaches

Diastereoselective synthesis aims to selectively produce one diastereomer over others. In the context of 2-(2-bromophenyl)-indan-1-ol, which has two chiral centers, four possible stereoisomers exist. Diastereoselective methods are crucial for controlling the relative stereochemistry of these centers.

The reduction of a 2-substituted indanone can lead to both cis and trans diastereomers of the corresponding indanol. The choice of reducing agent and reaction conditions can significantly influence the diastereomeric ratio. For instance, the asymmetric transfer hydrogenation of 3-aryl-indanones has been shown to produce cis-3-arylindanols with high diastereomeric ratios. rsc.org The stereochemical outcome is often governed by the steric interactions between the substituent at the 2-position and the incoming hydride, as well as the catalyst.

The conformational constraints of the five-membered ring in the indane scaffold also play a significant role in directing the diastereoselectivity. The substituent at the 2-position can preferentially occupy an equatorial or pseudo-equatorial position to minimize steric strain, thereby influencing the direction of attack of the reducing agent on the carbonyl group.

Enantioselective Control (e.g., using chiral catalysts)

Enantioselective control is at the heart of synthesizing a single enantiomer of this compound. This is most commonly achieved through the use of chiral catalysts. mdpi.com These catalysts create a chiral environment around the substrate, favoring the formation of one enantiomer over the other.

A prominent example is the use of Noyori-type chiral Ru-catalysts in the asymmetric transfer hydrogenation of ketones. rsc.org Catalysts like (R,R)- and (S,S)-Ts-DENEB have demonstrated excellent catalytic performance and high levels of stereoselectivity in the reduction of ketonic substrates, including indanones. rsc.org These catalysts are capable of producing indanols with high enantiomeric excess.

Organocatalysts, such as those derived from quinine (B1679958), have been successfully used in enantioselective reactions. nih.gov For instance, bifunctional urea (B33335) and amide catalysts derived from quinine have been shown to afford products with high enantioselectivities in bromination reactions. nih.gov While not a direct synthesis of the target molecule, this demonstrates the principle of using chiral organocatalysts to control enantioselectivity. The development of novel chiral ligands and catalysts remains an active area of research to further improve the efficiency and selectivity of these transformations. researchgate.net

The table below summarizes the enantiomeric excess achieved in the asymmetric reduction of various ketones using different chiral catalysts, illustrating the effectiveness of this approach.

| Ketone Substrate | Chiral Catalyst/Method | Enantiomeric Excess (ee) | Reference |

| 3-Methoxycarbonyl-1-indanone | (R,R)- or (S,S)-Ts-DENEB | 99% | rsc.org |

| Substituted Indanones and Tetralones | Dendrimeric supported prolinol | up to 97% | researchgate.net |

| 1-(3-hydroxyphenyl)-2-naphthonitrile | Quinine-derived bifunctional catalysts | High | nih.gov |

| Acetophenone | Plant tissue (e.g., apple, carrot) | ~98% | nih.gov |

| 4'-Chloroacetophenone | Plant tissue (e.g., apple, carrot) | ~98% | nih.gov |

Kinetic Resolution Techniques in Indanol Synthesis

Kinetic resolution is a method for separating a racemic mixture by exploiting the different reaction rates of the enantiomers with a chiral catalyst or reagent. This results in one enantiomer reacting faster, leaving the other enantiomer in excess.

In the synthesis of indanols, enzymatic kinetic resolution is a widely used technique. mdpi.com Lipases are a common class of enzymes employed for this purpose. For instance, the lipase-catalyzed kinetic resolution of racemic alcohols can be achieved through enantioselective acylation or hydrolysis. nih.govmdpi.com One enantiomer of the alcohol is selectively acylated, allowing for the separation of the acylated product from the unreacted enantiomer of the alcohol.

Dynamic kinetic resolution (DKR) is an extension of kinetic resolution where the slower-reacting enantiomer is continuously racemized. This allows for the theoretical conversion of the entire racemic starting material into a single enantiomer of the product. DKR has been applied in the asymmetric transfer hydrogenation of 3-aryl-indanones, where the process can produce cis-3-arylindanols with high diastereomeric and enantiomeric excess. rsc.org Bifunctional organocatalysts have also been utilized in dynamic kinetic resolution for the enantioselective bromination of axially chiral compounds. rsc.orgnih.gov

The following table provides examples of kinetic resolution applied to different substrates.

| Racemic Substrate | Method/Catalyst | Outcome | Reference |

| 3-Aryl-1-indanones | Asymmetric Transfer Hydrogenation with (R,R)- or (S,S)-Ts-DENEB | Near equal yields of cis-3-arylindanols (high dr and ee) and unreacted 3-arylindanones (excellent ee) | rsc.org |

| Axially chiral cyanoarenes | Bifunctional organocatalysts | Enantioselective bromination with high enantioselectivities | nih.gov |

| Racemic biaryl substrates | Tripeptide-derived small-molecule catalyst | Dynamic kinetic resolution delivering chiral non-racemic biaryl compounds with excellent optical purity | nih.gov |

| Racemic 1-(3-bromofuran-2-yl)-2-chloroethanol | Lipase-catalyzed | Enantiomerically enriched esters with excellent enantiomeric ratios (99:1 or 98% ee) | nih.gov |

Advanced Spectroscopic Analysis and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule.

Detailed experimental ¹H NMR data for 2-(2-Bromophenyl)-indan-1-ol, including chemical shifts (δ), multiplicity, coupling constants (J), and integration values for each proton, are not available in the reviewed sources.

Specific experimental ¹³C NMR data, which would reveal the chemical environment of each carbon atom in this compound, could not be found in the surveyed literature.

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

A characteristic FT-IR spectrum for this compound, detailing the vibrational frequencies (in cm⁻¹) for key functional groups such as the hydroxyl (-OH) group and the aromatic C-H and C-C bonds, is not documented in the available resources.

Specific ATR-IR spectroscopic data for this compound is not available in the public domain.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in confirming its identity. Experimental mass spectrometry data, including the molecular ion peak (M+) and the m/z values of significant fragments for this compound, have not been reported in the reviewed scientific literature.

Gas Chromatography–Mass Spectrometry (GC-MS)

No GC-MS data, including retention times and fragmentation patterns, has been reported for this compound.

Electrospray Ionization Mass Spectrometry (ESI-MS)

There is no available information on the ESI-MS analysis of this compound, which would provide insights into its ionization behavior and molecular weight confirmation.

UV-Visible Spectroscopy

The UV-Visible absorption spectrum of this compound, which would detail its electronic transitions and chromophoric properties, has not been documented.

X-ray Crystallography for Absolute Stereochemistry and Conformation

A crystal structure for this compound has not been determined or deposited in crystallographic databases. Consequently, definitive data on its absolute stereochemistry, bond lengths, bond angles, and solid-state conformation is not available.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. It is a widely used and versatile method in computational chemistry and condensed matter physics. DFT calculations would form the foundation for a thorough theoretical investigation of 2-(2-Bromophenyl)-indan-1-ol.

Geometry Optimization and Molecular Structure Analysis

The first step in a computational study is typically to determine the most stable three-dimensional arrangement of the atoms in the molecule, known as geometry optimization. This process involves finding the minimum energy structure on the potential energy surface. For this compound, this would involve calculating key structural parameters such as:

Bond Lengths: The distances between bonded atoms (e.g., C-C, C-O, C-Br, C-H, O-H).

Bond Angles: The angles formed by three connected atoms (e.g., C-C-C, C-O-H).

Dihedral Angles: The angles between planes defined by four atoms, which describe the conformation of the molecule, particularly the relative orientation of the phenyl and indan (B1671822) ring systems.

A data table for these parameters would be generated from the optimized geometry.

Vibrational Spectra Prediction and Analysis

Once the optimized geometry is obtained, computational methods can be used to predict the vibrational frequencies of the molecule. These frequencies correspond to the various stretching, bending, and torsional motions of the atoms. The predicted infrared (IR) and Raman spectra can be compared with experimental data to validate the accuracy of the computational model. Each calculated vibrational mode would be assigned to a specific type of molecular motion.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity of a molecule. The two most important orbitals in this theory are:

Highest Occupied Molecular Orbital (HOMO): This orbital acts as an electron donor. A higher HOMO energy suggests a greater ability to donate electrons.

Lowest Unoccupied Molecular Orbital (LUMO): This orbital acts as an electron acceptor. A lower LUMO energy indicates a greater ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is an important indicator of molecular stability and reactivity. A small gap suggests that the molecule is more reactive. Analysis for this compound would involve visualizing the spatial distribution of the HOMO and LUMO to identify the regions of the molecule most likely to be involved in electron donation and acceptance.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is used to predict the sites of electrophilic and nucleophilic attack. Different colors on the MEP map represent different values of the electrostatic potential:

Red: Regions of most negative electrostatic potential, indicating electron-rich areas that are susceptible to electrophilic attack.

Blue: Regions of most positive electrostatic potential, indicating electron-poor areas that are susceptible to nucleophilic attack.

Green: Regions of neutral electrostatic potential.

For this compound, the MEP map would highlight the electron-rich areas around the oxygen and bromine atoms and potentially the π-systems of the aromatic rings, as well as electron-deficient regions.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule. It examines charge transfer, hyperconjugative interactions, and delocalization of electron density between filled (donor) and empty (acceptor) orbitals. This analysis would provide insights into the stability of the molecular structure of this compound arising from these electronic interactions.

Global and Local Philicity Indices

Global and local philicity indices are chemical reactivity descriptors derived from DFT. These indices help in quantifying the electrophilic and nucleophilic character of a molecule.

Local Philicity Indices (Fukui Functions): These indices identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks.

A comprehensive study on this compound would involve the calculation and interpretation of these indices to provide a detailed understanding of its chemical behavior.

Time-Dependent DFT (TD-DFT) for Electronic Transitions

Time-Dependent Density Functional Theory (TD-DFT) is a widely used quantum chemical method for calculating the excited-state properties of molecules, such as electronic transition energies and oscillator strengths. This method is instrumental in predicting and interpreting UV-Vis absorption spectra.

The application of TD-DFT to a molecule like this compound would involve first optimizing the ground-state geometry of the molecule using a suitable density functional and basis set. Following this, TD-DFT calculations are performed to obtain the vertical excitation energies, which correspond to the energy difference between the ground state and various excited states.

The electronic transitions are typically characterized by the orbitals involved. For an aromatic compound like this compound, the key transitions would likely involve the π orbitals of the phenyl and indane aromatic rings. The presence of the bromine atom and the hydroxyl group can also influence the electronic structure and, consequently, the electronic transitions. These heteroatoms have lone pairs of electrons that can participate in n → π* transitions, in addition to the π → π* transitions of the aromatic system.

A TD-DFT analysis would provide a detailed picture of the excited states, including their energy, symmetry, and the nature of the electronic transitions. This information is crucial for understanding the photophysical properties of the molecule. For instance, the calculated absorption maxima (λmax) can be compared with experimental UV-Vis spectra to validate the computational model.

Table 1: Illustrative TD-DFT Data for Electronic Transitions

Below is an example of a data table that would be generated from a TD-DFT calculation on this compound. The values are hypothetical and serve to illustrate the type of information obtained.

| Excited State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution(s) |

| S1 | 4.50 | 275 | 0.02 | HOMO -> LUMO (π -> π) |

| S2 | 4.85 | 255 | 0.15 | HOMO-1 -> LUMO (π -> π) |

| S3 | 5.20 | 238 | 0.08 | HOMO -> LUMO+1 (π -> π) |

| S4 | 5.50 | 225 | 0.01 | n -> π |

Note: This table is for illustrative purposes only. HOMO = Highest Occupied Molecular Orbital, LUMO = Lowest Unoccupied Molecular Orbital.

Conformational Analysis and Potential Energy Surfaces

The biological activity and physical properties of a molecule are often dictated by its three-dimensional structure. Conformational analysis is the study of the different spatial arrangements of atoms (conformers) that a molecule can adopt and their relative energies. For a flexible molecule like this compound, which has several rotatable bonds, this analysis is particularly important.

The five-membered ring of the indane moiety can adopt different puckered conformations, often described as envelope or twist forms. Furthermore, the phenyl group at the 2-position and the hydroxyl group at the 1-position can have various orientations relative to the indane ring system. The rotation around the C-C bond connecting the bromophenyl group to the indane ring is a key degree of freedom.

A potential energy surface (PES) provides a comprehensive map of the energy of a molecule as a function of its geometry. libretexts.org By systematically changing key dihedral angles and calculating the energy at each point, a PES can be constructed. Minima on the PES correspond to stable conformers, while saddle points represent transition states between conformers.

For this compound, a conformational search would typically be performed using molecular mechanics or semi-empirical methods to identify a set of low-energy conformers. These conformers would then be re-optimized at a higher level of theory, such as DFT, to obtain more accurate geometries and relative energies.

Studies on the related molecule 1-indanol (B147123) have shown that the five-membered ring can undergo a puckering motion, leading to conformers where the hydroxyl group is in either an axial or equatorial position. researchgate.net The relative stability of these conformers is determined by a balance of steric and electronic effects, including potential intramolecular hydrogen bonding between the hydroxyl group and the aromatic π-system. researchgate.net In the case of this compound, the bulky bromophenyl group at the adjacent position would significantly influence the conformational preferences of the indane ring and the orientation of the hydroxyl group.

Table 2: Example of Conformational Analysis Data

This table illustrates the kind of data that would be obtained from a conformational analysis of this compound. The values are hypothetical.

| Conformer | Dihedral Angle (°)(C(Ar)-C2-C1-O) | Relative Energy (kcal/mol) | Population (%) at 298 K |

| 1 | 60 | 0.00 | 75.3 |

| 2 | -60 | 0.50 | 20.1 |

| 3 | 180 | 1.50 | 4.6 |

Note: This table is for illustrative purposes only.

By understanding the conformational landscape and the electronic properties through these computational methods, a more complete picture of the molecular characteristics of this compound can be developed. This knowledge is fundamental for predicting its reactivity, designing derivatives with specific properties, and understanding its interactions with biological systems.

Future Directions in Research on 2 2 Bromophenyl Indan 1 Ol

Development of Novel Synthetic Pathways

One promising avenue is the application of transition-metal-catalyzed C-H activation and annulation strategies. rsc.orgnih.govmdpi.com These methods offer a more atom-economical approach to constructing the indane core. For instance, a rhodium-catalyzed C-C/C-H activation sequence could potentially be developed to synthesize indanol derivatives. rsc.org Another area of focus could be the development of organocatalytic enantioselective reactions, which would provide access to specific stereoisomers of 2-(2-Bromophenyl)-indan-1-ol, a critical aspect for pharmaceutical applications. rsc.orgnih.govnih.gov

Below is a table outlining potential novel synthetic pathways that could be explored.

| Synthetic Approach | Potential Starting Materials | Key Reagents/Catalysts | Anticipated Advantages |

| Transition-Metal-Catalyzed Annulation | 2-Bromobenzaldehyde, Styrene derivative | Rhodium(III) or Palladium(II) catalyst, Oxidant | High atom economy, direct C-H functionalization |

| Asymmetric Organocatalysis | 2-(2-Bromobenzylidene)-1-indanone | Chiral amine or phosphoric acid catalyst, reducing agent | High enantioselectivity, metal-free conditions |

| Photoredox Catalysis | 2-Bromo-1-indanone, 2-bromophenylboronic acid | Iridium or Ruthenium photocatalyst, base | Mild reaction conditions, novel reactivity |

| Chemoenzymatic Synthesis | 2-(2-Bromophenyl)-1-indanone | Ketoreductase enzyme, cofactor | High stereoselectivity, environmentally benign |

These potential pathways represent a significant step forward from classical methods, such as the cyclization of 3-(2-bromophenyl)propionic acid derivatives, which often require harsh conditions. beilstein-journals.org

Exploration of New Catalytic Systems

The structural features of this compound, particularly the presence of a hydroxyl group and a bromo-aryl moiety, make it an interesting candidate as a ligand in asymmetric catalysis. The indanol backbone is a common feature in successful chiral ligands. researchgate.netnih.gov Future research could focus on the synthesis of derivatives of this compound to be used as ligands in a variety of transition-metal-catalyzed reactions.

For example, the hydroxyl group could be functionalized with a phosphine (B1218219) or amine moiety to create a bidentate P,O or N,O-ligand. The bromine atom on the phenyl ring provides a handle for further modification through cross-coupling reactions, allowing for the fine-tuning of the ligand's electronic and steric properties. These new ligands could be screened in a range of asymmetric transformations, such as hydrogenations, hydrosilylations, and carbon-carbon bond-forming reactions.

The table below summarizes potential new catalytic systems utilizing ligands derived from this compound.

| Ligand Type | Metal Center | Target Asymmetric Reaction | Potential Benefits |

| Phosphine-Indanol (P,O) | Rhodium, Iridium | Asymmetric Hydrogenation of Olefins | High enantioselectivity and turnover numbers |

| Amino-Indanol (N,O) | Ruthenium, Copper | Asymmetric Transfer Hydrogenation of Ketones | Use of readily available hydrogen sources |

| Bis(oxazoline)-Indanol | Scandium, Zinc | Asymmetric Friedel-Crafts Reactions | Catalysis of C-C bond formation with high stereocontrol |

| Functionalized Azo-Aromatic Ligand | Copper | Aerobic Oxidation of Alcohols | Bio-inspired catalysis with potential for high efficiency nih.gov |

The development of such catalytic systems would not only expand the utility of this compound but also contribute to the broader field of asymmetric catalysis. The hemilabile nature of functionalized amine sidearms could facilitate substrate coordination in catalytic processes. nih.gov

Advanced Computational Modeling for Reaction Prediction and Mechanism Elucidation

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool in modern chemical research. nih.govdigitellinc.comrsc.orgresearchgate.netbcrec.id Future studies on this compound will undoubtedly leverage advanced computational modeling to predict reaction outcomes and elucidate complex reaction mechanisms.

For the development of novel synthetic pathways, DFT calculations can be used to model transition states and reaction intermediates, providing insights into the feasibility and stereochemical outcome of a proposed reaction. scielo.brrsc.org This can help to guide experimental efforts and reduce the amount of trial-and-error in the laboratory. For example, computational studies could be employed to understand the regioselectivity of C-H activation in transition-metal-catalyzed syntheses of indanols.

In the context of catalysis, computational modeling can be used to design new ligands based on the this compound scaffold. By modeling the interaction of the ligand-metal complex with a substrate, researchers can predict which ligand modifications will lead to higher enantioselectivity. Furthermore, DFT can be used to elucidate the mechanism of catalytic cycles, providing a deeper understanding of the factors that control catalyst activity and selectivity. nih.gov

The following table highlights key areas where computational modeling could be applied.

| Area of Application | Computational Method | Information Gained | Impact on Research |

| Synthetic Pathway Design | DFT, Ab initio methods | Transition state energies, reaction profiles, stereoselectivity prediction | Rational design of more efficient and selective syntheses |

| Ligand Design for Catalysis | Molecular Mechanics (MM), DFT | Ligand-metal complex structures, substrate binding modes | Accelerated discovery of new and effective chiral catalysts |

| Mechanistic Elucidation | DFT, NCI (Non-Covalent Interaction) analysis | Identification of key intermediates and transition states, understanding catalyst-substrate interactions nih.gov | Deeper understanding of reaction mechanisms, leading to catalyst improvement |

| Reaction Optimization | Machine Learning, DFT | Prediction of optimal reaction conditions (temperature, solvent, catalyst loading) | More efficient and sustainable chemical processes |

The synergy between experimental and computational approaches will be crucial for advancing the chemistry of this compound and unlocking its full potential in various scientific disciplines.

Q & A

Q. What advanced techniques characterize degradation products under oxidative stress?

- Methodological Answer : Accelerated stability studies (40°C/75% RH for 6 months) combined with UPLC-QTOF-MS identify major degradation products (e.g., bromine loss or hydroxylation). Isotopic labeling (O) tracks oxygen incorporation, while EPR spectroscopy detects radical intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.